Enhanced Hydrogen-Bonding Capacity: 4 Acceptors / 2 Donors vs. 2 Acceptors / 0–1 Donor in Non-Oxygenated Cyclohexylmethyl Morpholine Analogs
2-(((3-Methoxycyclohexyl)oxy)methyl)morpholine possesses four hydrogen-bond acceptor (HBA) sites and two hydrogen-bond donor (HBD) sites — contributed by the morpholine ring nitrogen and oxygen, the ether linker oxygen, the methoxy oxygen, and the secondary amine NH — whereas the closest commercially available analogs, 2-(cyclohexylmethyl)morpholine and 4-(cyclohexylmethyl)morpholine, possess only 2 HBA and 1 or 0 HBD respectively . This doubled H-bonding capacity is a direct consequence of the oxymethyl ether linkage and the 3-methoxy substituent, both absent in the comparator compounds. In the context of fragment-based drug discovery, an increase from 2 to 4 HBA and from 0–1 to 2 HBD represents a functionally meaningful shift in the compound's ability to engage biological targets through directional, enthalpy-driven interactions, and directly affects aqueous solubility, permeability, and off-target promiscuity profiles [1].
| Evidence Dimension | Hydrogen-bond acceptor and donor count (predicted) |
|---|---|
| Target Compound Data | HBA = 4, HBD = 2 |
| Comparator Or Baseline | 2-(Cyclohexylmethyl)morpholine: HBA = 2, HBD = 1; 4-(Cyclohexylmethyl)morpholine: HBA = 2, HBD = 0; Morpholine (unsubstituted): HBA = 2, HBD = 1 |
| Quantified Difference | 2-fold greater HBA count; 2–∞-fold greater HBD count relative to comparators |
| Conditions | Computed molecular descriptors (mcule.com property calculator; Fluorochem product data; ChemSpider ACD/Labs predicted data) |
Why This Matters
Higher H-bonding capacity directly influences aqueous solubility, formulation behavior, and the ability to form specific target interactions — making this compound preferable for targets requiring multiple H-bond contacts versus analogs limited to two acceptors.
- [1] Kourounakis AP, Xanthopoulos D, Tzara A. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. 2020;40:709–752. doi:10.1002/med.21634. View Source
